molecular formula C20H21NO3S2 B6426521 N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide CAS No. 2327704-53-8

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide

Cat. No.: B6426521
CAS No.: 2327704-53-8
M. Wt: 387.5 g/mol
InChI Key: HIUPZTYJABEETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide is a complex organic compound characterized by the presence of a thiophene ring, a sulfonamide group, and a phenylethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the functionalization of thiophene, followed by the introduction of the hydroxy(phenyl)methyl group. The final step involves the sulfonation of the phenylethane moiety to form the sulfonamide group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-(thiophen-2-yl)acetamide
  • N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)cyclopropanecarboxamide

Uniqueness

N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-20(17-9-5-2-6-10-17)19-12-11-18(25-19)15-21-26(23,24)14-13-16-7-3-1-4-8-16/h1-12,20-22H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUPZTYJABEETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.